molecular formula C15H28 B14243875 2-Methyltetradeca-1,13-diene CAS No. 401810-49-9

2-Methyltetradeca-1,13-diene

Cat. No.: B14243875
CAS No.: 401810-49-9
M. Wt: 208.38 g/mol
InChI Key: KUILXAROECAOPQ-UHFFFAOYSA-N
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Description

2-Methyltetradeca-1,13-diene is an organic compound with the molecular formula C15H28 It is a type of diene, which means it contains two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltetradeca-1,13-diene can be achieved through various methods. One common approach involves the coupling of silylated alkynes followed by halogenation. This method is often mediated by zirconocene, which helps in achieving high yields and stereoselectivity . Another method involves the use of organolithium reagents and electrophiles to form the desired diene structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using robust catalysts and reagents. The process is optimized for high yield and purity, often employing advanced techniques such as gas chromatography for product isolation and purification .

Chemical Reactions Analysis

Types of Reactions: 2-Methyltetradeca-1,13-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation of the double bonds using catalysts like palladium on carbon can convert the diene into a saturated hydrocarbon.

    Substitution: Halogenation reactions, where halogens like chlorine or bromine are added to the double bonds, are common.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Chlorine, bromine.

Major Products Formed:

    Oxidation: Epoxides, alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated dienes.

Scientific Research Applications

2-Methyltetradeca-1,13-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, which are then tested for potential therapeutic effects.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyltetradeca-1,13-diene exerts its effects depends on the type of reaction it undergoes. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or other oxygenated products. The molecular targets and pathways involved in these reactions are typically the double bonds and adjacent carbon atoms, which undergo various transformations depending on the reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 2-Methyltetradeca-1,13-diene is unique due to its specific structure, which includes a methyl group and two double bonds separated by a long carbon chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

2-methyltetradeca-1,13-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4H,1-2,5-14H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUILXAROECAOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452593
Record name 1,13-Tetradecadiene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401810-49-9
Record name 1,13-Tetradecadiene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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